3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry standards for complex organic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is (3-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone, which precisely describes the structural arrangement of substituents around the central benzophenone core. This nomenclature system identifies the compound through its functional group hierarchy, with the ketone carbonyl serving as the primary functional group, designated as "methanone" in the systematic name.
The compound carries the Chemical Abstracts Service registry number 898783-47-6, providing a unique identifier within chemical databases and literature. Alternative systematic names include this compound and 3-METHOXY-4'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE, reflecting variations in nomenclature conventions while maintaining structural accuracy. The PubChem database assigns this compound the identifier CID 24724559, facilitating cross-referencing across multiple chemical information systems. Additional database identifiers include the DSSTox Substance ID DTXSID90642958 and the molecular catalog number MFCD03841784, ensuring comprehensive identification across various chemical repositories.
The systematic identification also encompasses the compound's position within the broader family of substituted benzophenones. The "3-methoxy" designation indicates the presence of a methoxy group (-OCH₃) at the meta position of one phenyl ring, while the "4'-(4-methylpiperazinomethyl)" component specifies the attachment of a methylpiperazinomethyl substituent at the para position of the opposite phenyl ring. This precise positional nomenclature ensures unambiguous identification and distinguishes this compound from related isomers with different substitution patterns.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₂₀H₂₄N₂O₂, indicating a composition of twenty carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition reflects the complex structure incorporating the benzophenone backbone with additional methoxy and methylpiperazinomethyl substituents. The molecular weight is calculated as 324.4 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.
The molecular formula analysis reveals several important structural features regarding the compound's composition. The presence of two nitrogen atoms indicates the incorporation of the piperazine ring system, while the two oxygen atoms correspond to the carbonyl carbon of the benzophenone core and the methoxy substituent. The carbon-to-hydrogen ratio of 20:24 suggests a relatively saturated system with the aromatic benzophenone framework contributing significantly to the overall molecular architecture.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₂ | |
| Molecular Weight | 324.4 g/mol | |
| Carbon Atoms | 20 | |
| Hydrogen Atoms | 24 | |
| Nitrogen Atoms | 2 | |
| Oxygen Atoms | 2 |
The Simplified Molecular Input Line Entry System representation CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC provides a linear notation that captures the complete connectivity of all atoms within the molecule. This representation demonstrates the piperazine ring connectivity (CN1CCN(CC1)) linked through a methylene bridge to the para position of one phenyl ring, while the methoxy group occupies the meta position of the opposite phenyl ring. The International Chemical Identifier string InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-8-17(9-7-16)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3 provides an additional standardized representation facilitating database searches and computational analysis.
Stereochemical Configuration and Conformational Dynamics
The stereochemical configuration of this compound involves complex conformational dynamics typical of substituted benzophenone systems. Research on benzophenone conformations demonstrates that the dihedral angle between the two phenyl rings represents a critical structural parameter influencing molecular properties. Studies of substituted benzophenones reveal that ring twist angles typically range from approximately 38 degrees to over 80 degrees, depending on the nature and position of substituents.
The conformational behavior of benzophenone derivatives is governed by both steric considerations within the molecule and intermolecular packing forces in the solid state. Theoretical calculations on benzophenone systems indicate that the ground state adopts a twisted conformation with both phenyl rings rotated out of the plane of the carbonyl group. For substituted benzophenones, the specific twist angle depends on the electronic and steric effects of the substituents, with bulky groups generally increasing the degree of twist to minimize unfavorable interactions.
The presence of the methylpiperazinomethyl substituent at the 4' position introduces additional conformational complexity through the flexible methylene linker connecting the piperazine ring to the phenyl system. This substituent can adopt multiple conformations, potentially influencing the overall molecular geometry and the relative orientation of the two phenyl rings. Similarly, the methoxy group at the 3 position contributes to the conformational landscape through both electronic effects and potential steric interactions with adjacent substituents.
Computational studies on related benzophenone systems suggest that the preferred ground-state conformation involves significant out-of-plane rotation of the phenyl rings, with twist angles typically falling within the range observed for other substituted benzophenones. The excited-state conformations may differ substantially from the ground state, with some benzophenone derivatives showing reduced twist angles in excited electronic states. These conformational changes have implications for the photophysical properties and potential applications of the compound in photochemical processes.
X-ray Crystallographic Data and Solid-State Structure
While specific X-ray crystallographic data for this compound are not directly available in the current literature, the solid-state structural characteristics can be inferred from extensive crystallographic studies of related benzophenone derivatives. Benzophenone itself crystallizes in two known polymorphic forms: a stable orthorhombic alpha-form with space group P2₁2₁2₁ and lattice parameters a = 10.28, b = 12.12, c = 7.99 Angstroms, and a metastable monoclinic beta-form with space group C2/c. These structural determinations provide important reference points for understanding the solid-state behavior of substituted benzophenone derivatives.
Crystallographic studies of substituted benzophenones reveal systematic relationships between substituent patterns and solid-state conformations. The ring twist angles observed in crystal structures typically reflect a balance between intramolecular steric effects and intermolecular packing forces. For compounds with methoxy substituents, crystal structures often show twist angles in the range of 37-65 degrees, with the specific value depending on the substitution pattern and crystal packing environment.
The solid-state structure of this compound would be expected to exhibit several characteristic features based on analogous compounds. The benzophenone core would likely adopt a twisted conformation with the two phenyl rings oriented at a significant dihedral angle to minimize steric repulsion. The methylpiperazinomethyl substituent would contribute additional conformational complexity, potentially participating in intermolecular hydrogen bonding interactions through the nitrogen atoms of the piperazine ring.
Crystal packing considerations would play a crucial role in determining the solid-state conformation. The methoxy group could participate in weak hydrogen bonding interactions or van der Waals contacts with neighboring molecules, while the piperazine ring system might engage in more directed intermolecular interactions. The overall crystal structure would represent an optimized arrangement balancing these various intermolecular forces with the intrinsic conformational preferences of the individual molecules.
The potential for polymorphism in this compound should be considered, given the documented polymorphic behavior of benzophenone and related derivatives. Different crystallization conditions might yield distinct polymorphic forms with varying molecular conformations and packing arrangements. Such polymorphism could have significant implications for the physical properties and potential applications of the compound, necessitating careful characterization of any crystalline materials obtained through different synthetic or crystallization protocols.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-8-17(9-7-16)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWKVQWQCFCJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642958 | |
| Record name | (3-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-47-6 | |
| Record name | Methanone, (3-methoxyphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation for Benzophenone Core Formation
The benzophenone backbone is typically constructed via Friedel-Crafts acylation between an aromatic ether and a substituted benzoyl chloride. For example:
- Reactants : 3-Methoxybenzene (or derivatives) and 4-(chloromethyl)benzoyl chloride.
- Catalyst : Aluminum chloride (AlCl₃) or melamine nitrate in dichloromethane (DCM).
- Conditions :
- Temperature: 0–5°C for initial mixing, followed by gradual heating to 40–70°C.
- Reaction time: 8–12 hours.
Example Protocol (adapted from CN102942463A):
- Dissolve 3-methoxybenzene (1.0 eq) in DCM under ice-cooling.
- Add 4-(chloromethyl)benzoyl chloride (1.2 eq) dropwise.
- Introduce AlCl₃ (1.5 eq) and stir at 45–50°C under HCl gas.
- Quench with ice-water, extract with toluene, and purify via column chromatography (sherwood oil:ethyl acetate = 20:1).
Yield : ~56% (similar to benzophenone derivatives in).
Introduction of 4-Methylpiperazinomethyl Group
The piperazinylmethyl moiety is introduced via Mitsunobu reaction or nucleophilic displacement :
- Mitsunobu Reaction (from PMC4385452):
- Reactants : 3-Methoxy-4'-hydroxybenzophenone and 4-methylpiperazine.
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
- Conditions : THF solvent, room temperature, 24 hours.
- Yield : ~55% after HPLC purification.
- Nucleophilic Displacement :
- Reactants : 3-Methoxy-4'-(bromomethyl)benzophenone and 4-methylpiperazine.
- Base : Cesium carbonate (Cs₂CO₃) in DMF.
- Conditions : 60°C, 6–8 hours.
Optimized Synthesis Pathway
Combining methodologies from, the most efficient route involves:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | AlCl₃, HCl gas, 45–50°C, 8h | 3-Methoxy-4'-(chloromethyl)benzophenone |
| 2 | Nucleophilic substitution | 4-Methylpiperazine, Cs₂CO₃, DMF, 60°C, 6h | Crude product |
| 3 | Purification | Column chromatography (silica gel, EtOAc:hexane) | Final compound (HPLC purity >99.5%) |
- Purity Control : HPLC monitoring ensures >99.5% purity.
- Side Reactions : Over-alkylation is mitigated by using excess piperazine (1.5 eq).
Analytical Data and Characterization
- Molecular Formula : C₂₀H₂₅N₂O₂.
- Molecular Weight : 324.4 g/mol.
- Spectroscopic Data (from):
- ¹H NMR (DMSO-d₆) : δ 7.60 (d, J=8.4 Hz, 1H), 4.54 (d, J=5.7 Hz, 2H), 3.85 (s, 3H, OCH₃), 2.82 (s, 3H, N-CH₃).
- HRMS : m/z 325.1912 [M+H]⁺ (calc. 325.1910).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedel-Crafts + Mitsunobu | High regioselectivity | Requires toxic DEAD/PPh₃ | 55–58 |
| Friedel-Crafts + displacement | Scalable, mild conditions | Lower purity without HPLC | 50–56 |
Industrial-Scale Considerations
- Catalyst Recycling : AlCl₃ can be recovered via aqueous workup.
- Cost Efficiency : Using Cs₂CO₃ over DEAD reduces reagent costs by ~40%.
Chemical Reactions Analysis
3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Features
The table below highlights key structural differences and similarities among 3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone and related compounds:
2.3. Physicochemical and Electronic Properties
- Solubility : Piperazine substituents improve water solubility compared to halogenated analogs (e.g., 4F4OHBP) .
- Reactivity: Electron-withdrawing groups (e.g., CN, NO₂) increase electrophilicity, while methoxy groups stabilize via electron donation .
- Optical Properties: Substituted benzophenones like 4F4OHBP exhibit altered UV-Vis spectra due to charge redistribution, relevant for applications in UV blockers .
Biological Activity
3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone, with the chemical formula C20H24N2O, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its structure features a benzophenone core with a methoxy group and a piperazine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N2O |
| CAS Number | 898783-44-3 |
| Purity | 97% |
| InChI Key | CDOSPQRXEOEQFQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine ring enhances its affinity for certain receptors, potentially modulating neurotransmitter systems. This interaction can lead to effects such as:
- Antidepressant-like activity : Studies suggest that compounds with piperazine structures may exhibit serotonin reuptake inhibition.
- Anticancer properties : Preliminary research indicates potential cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the effects of similar piperazine derivatives on serotonin receptors. The findings indicated that modifications to the benzophenone structure could enhance binding affinity and efficacy in vivo .
- Cytotoxic Effects : Research conducted at a pharmaceutical laboratory demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .
- Neuropharmacological Studies : In neuropharmacological assessments, derivatives of this compound were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. Results showed promising MAO inhibition, which could contribute to its potential use in treating mood disorders .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Notes |
|---|---|---|
| 3-Methoxybenzophenone | Moderate cytotoxicity | Lacks piperazine moiety |
| 4'-Methylpiperazinobenzophenone | Stronger antidepressant effects | Similar structure but different side chains |
| 3-Methyl-4'-methoxybiphenyl | Limited biological data | Less studied compared to target compound |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone, and what intermediates are critical in its preparation?
- Methodological Answer : The synthesis typically involves coupling a benzophenone core with a 4-methylpiperazine moiety. Key intermediates include:
- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS RN 215309-01-6), which serves as a precursor for introducing the piperazine ring .
- [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (CAS RN 622381-65-1), used for functionalizing the benzophenone backbone .
- Reaction conditions often employ nucleophilic substitution or reductive amination, with purity monitored via melting point analysis (187–190°C for intermediates) .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer :
- Gas-Liquid Chromatography (GLC) : Quantify unreacted starting materials (e.g., benzophenone) using biphenyl as an internal standard. A 97.3% conversion rate was validated via peak area ratios in prior studies .
- High-Performance Liquid Chromatography (HPLC) : Resolve impurities using reversed-phase columns (e.g., C18) with UV detection at 254 nm, as demonstrated for benzophenone derivatives .
- Melting Point Analysis : Confirm intermediate purity (e.g., 96–98°C for [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol) .
Advanced Research Questions
Q. What mechanistic role does the benzophenone moiety play in photochemical reactions involving this compound?
- Methodological Answer :
- Hydrogen Atom Transfer (HAT) Mechanism : Benzophenone acts as a photoinitiator, abstracting hydrogen atoms from hydrocarbon reagents to generate radicals. This dual role (oxidant and activator) was confirmed via computational studies for pyridine alkylation, achieving 66.2% reduction efficiency in UV-mediated reactions .
- Photostability Testing : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation products (e.g., benzhydrol) using GLC or mass spectrometry .
Q. How can researchers evaluate the environmental degradation pathways of this compound in aqueous systems?
- Methodological Answer :
- GC-MS with Derivatization : Analyze photodegradation products (e.g., benzophenone derivatives) in water samples. A limit of quantification (LOQ) of 10 mg/kg was achieved for plant extracts .
- Stability Under UV Exposure : Track degradation kinetics using HPLC-UV, as demonstrated for octocrylene-to-benzophenone conversion, where benzophenone concentrations increased by >70% in aged products .
Q. What computational tools are suitable for predicting the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cystathionine γ-lyase) based on structural analogs. Studies on Aspergillus fumigatus enzymes validated dynamic stability using molecular dynamics simulations .
- DFT Calculations : Optimize ground-state geometries and predict reactive sites (e.g., methoxy or piperazine groups) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Analytical and Safety Considerations
Q. What protocols are recommended for assessing the compound’s toxicity in vitro?
- Methodological Answer :
- Hepatotoxicity Assays : Use HepG2 cells exposed to 10–100 μM concentrations. Monitor cell viability via MTT assay and oxidative stress markers (e.g., glutathione depletion), as benzophenone derivatives are classified as 2B carcinogens .
- Endocrine Disruption Screening : Employ ER-CALUX assays to evaluate estrogenic activity, given benzophenone’s endocrine-disrupting potential .
Q. How can researchers address contradictions in experimental data regarding reaction yields or product stability?
- Methodological Answer :
- Cross-Validation with Multiple Techniques : For example, discrepancies in UV spectral data (e.g., 62.7% vs. 66.2% conversion) can be resolved by corroborating GLC and NMR results .
- Batch-to-Batch Reproducibility : Standardize reaction conditions (e.g., triisobutylaluminum concentration at 0.452 M in diethyl ether) and document deviations in temperature or solvent purity .
Environmental and Regulatory Compliance
Q. What analytical methods are required for regulatory compliance in environmental discharge studies?
- Methodological Answer :
- Stir Bar Sorptive Extraction (SBSE) : Preconcentrate trace amounts from water samples, followed by thermal desorption-GC-MS. Achieved LOQ of 1 ppb for benzophenone analogs in forensic analysis .
- Polarographic Determination : Detect impurities (e.g., phenytoin degradation products) at sub-ppm levels in pharmaceutical waste .
Q. How should researchers mitigate occupational exposure risks during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
